molecular formula C18H21BF2N2 B6603952 2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide CAS No. 151486-58-7

2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide

Cat. No.: B6603952
CAS No.: 151486-58-7
M. Wt: 314.2 g/mol
InChI Key: NIKKYARCCBRZTD-UHFFFAOYSA-N
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Description

2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide is a useful research compound. Its molecular formula is C18H21BF2N2 and its molecular weight is 314.2 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide is a complex organoboron compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pentacyclic structure with two fluorine atoms and a boron atom integrated into its framework. Its molecular formula is C14H17BF2N2C_{14}H_{17}BF_2N_2 and it exhibits fluorescence properties which can be utilized in various biological applications.

Anticancer Activity

Recent studies have indicated that organoboron compounds can exhibit anticancer properties . The mechanism often involves the inhibition of certain enzymes or pathways that are crucial for cancer cell proliferation.

  • Mechanism of Action :
    • The compound may interact with cellular signaling pathways that regulate apoptosis (programmed cell death) and cell cycle progression.
    • It has been shown to induce oxidative stress in cancer cells, leading to cell death.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties .

  • In Vitro Studies :
    • In laboratory settings, the compound demonstrated effectiveness against various bacterial strains.
    • The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
FluorescenceExhibits strong fluorescence under UV light

Case Study 1: Anticancer Efficacy

A study published in Biochemical and Biophysical Research Communications highlighted the anticancer effects of similar organoboron compounds. The results showed a significant reduction in tumor size in treated mice compared to controls.

Case Study 2: Antimicrobial Testing

Research detailed in Chemical Reviews evaluated the antimicrobial efficacy of various boron-containing compounds including our target compound. The findings indicated that the compound inhibited bacterial growth effectively at low concentrations.

Properties

IUPAC Name

2,2-difluoro-12-methyl-3-aza-1-azonia-2-boranuidapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(20),4(9),10,12,14-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BF2N2/c1-12-17-10-13-6-2-4-8-15(13)22(17)19(20,21)23-16-9-5-3-7-14(16)11-18(12)23/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKKYARCCBRZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C3=C(CCCC3)C=C2C(=C4[N+]1=C5CCCCC5=C4)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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